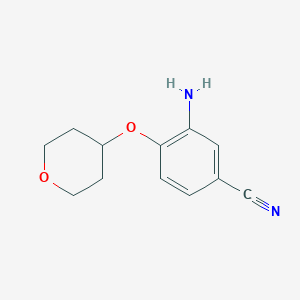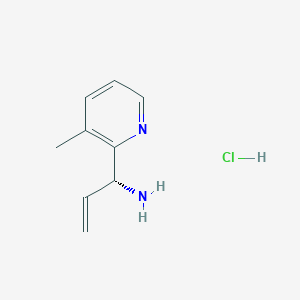
6-Chloro-2-methyl-5-(2-(piperidin-4-YL)ethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor, which undergoes chlorination, methylation, and subsequent substitution with a piperidine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methylpyrimidin-4-amine: Lacks the piperidine moiety, which may affect its biological activity.
2-Methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine: Lacks the chlorine atom, which may influence its reactivity and interactions.
6-Chloro-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine: Lacks the methyl group, which may alter its chemical properties.
Uniqueness
6-Chloro-2-methyl-5-(2-(piperidin-4-yl)ethyl)pyrimidin-4-amine is unique due to the presence of all three substituents (chlorine, methyl, and piperidine), which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H19ClN4 |
|---|---|
Molekulargewicht |
254.76 g/mol |
IUPAC-Name |
6-chloro-2-methyl-5-(2-piperidin-4-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H19ClN4/c1-8-16-11(13)10(12(14)17-8)3-2-9-4-6-15-7-5-9/h9,15H,2-7H2,1H3,(H2,14,16,17) |
InChI-Schlüssel |
CTMFBWWZXNDZQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N1)Cl)CCC2CCNCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


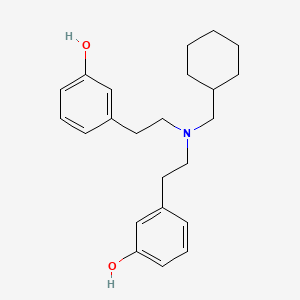
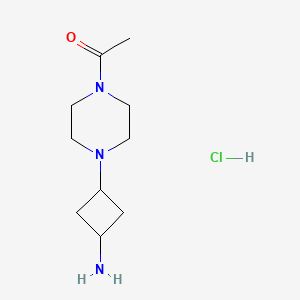

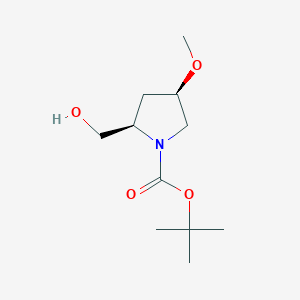
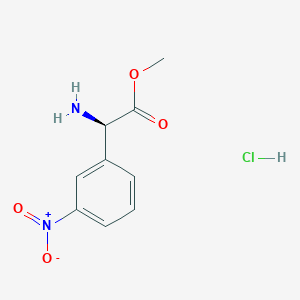
![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)
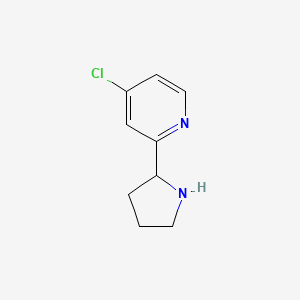
![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

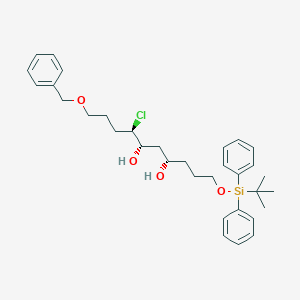
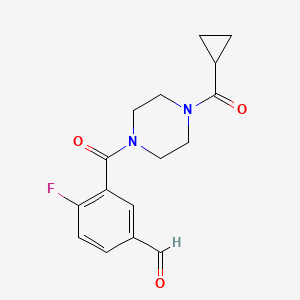
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)
